![molecular formula C7H9NO2 B14505717 (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one CAS No. 64341-04-4](/img/structure/B14505717.png)
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with an ethenyl group and an oxazabicyclo heptanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cycloaddition reaction where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, may also be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo a variety of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield an epoxide, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The ethenyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic core provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclic structure but different functional groups.
Quinolines: Compounds with a bicyclic structure that includes a nitrogen atom, similar to the oxazabicyclo heptanone core.
Uniqueness
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific combination of an ethenyl group and an oxazabicyclo heptanone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64341-04-4 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(3R,5S)-3-ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-4-8-6(9)3-7(8)10-5/h2,5,7H,1,3-4H2/t5-,7+/m1/s1 |
InChI-Schlüssel |
JASVGJXDNLJABQ-VDTYLAMSSA-N |
Isomerische SMILES |
C=C[C@@H]1CN2[C@@H](O1)CC2=O |
Kanonische SMILES |
C=CC1CN2C(O1)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


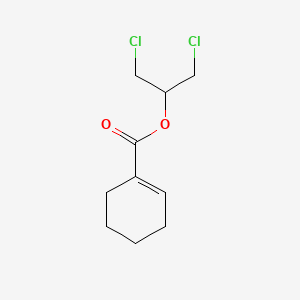


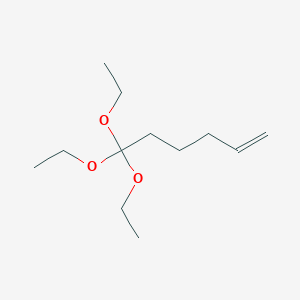
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
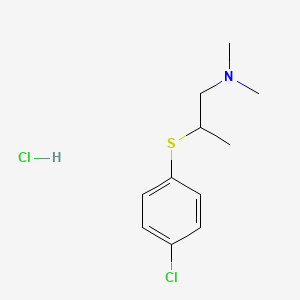

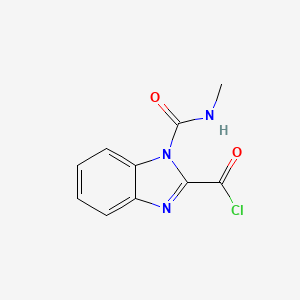
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
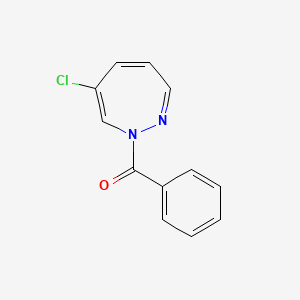
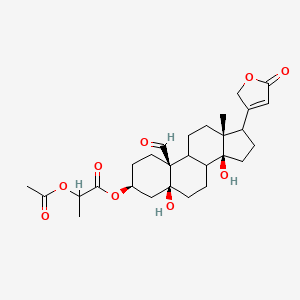
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
